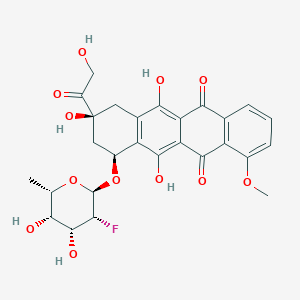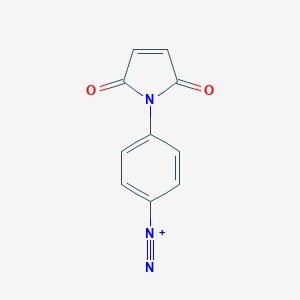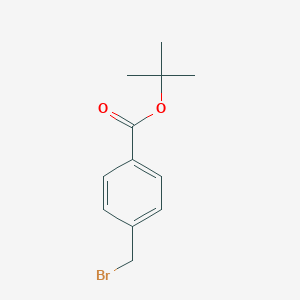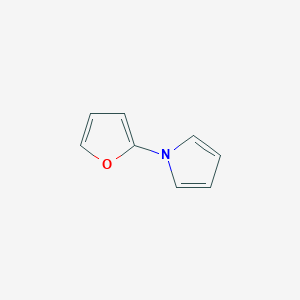
1-(2-Furyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)pyrrole is a heterocyclic organic compound that has been studied extensively due to its unique properties and potential applications in various fields of research. This compound is also known as furfurylpyrrole or FFP and is synthesized by the reaction of furfural and pyrrole. The purpose of
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)pyrrole is not fully understood. However, it is believed that this compound acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been observed in studies of the inhibition of acetylcholinesterase activity.
Biochemical and Physiological Effects:
1-(2-Furyl)pyrrole has been shown to have a variety of biochemical and physiological effects. In studies of its inhibition of acetylcholinesterase activity, this compound has been shown to increase the levels of acetylcholine in the brain. This effect has been linked to improved cognitive function and memory retention. Additionally, 1-(2-Furyl)pyrrole has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Furyl)pyrrole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in various fields of research. However, one limitation of using 1-(2-Furyl)pyrrole is its potential toxicity. This compound has been shown to be toxic to some cell lines, and caution should be exercised when handling it in the lab.
Orientations Futures
There are several future directions for research on 1-(2-Furyl)pyrrole. One potential direction is the synthesis of novel derivatives of this compound for use in various fields of research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Furyl)pyrrole and its potential applications in the treatment of various diseases. Finally, studies are needed to fully understand the potential toxicity of this compound and its effects on various cell lines.
Méthodes De Synthèse
The synthesis of 1-(2-Furyl)pyrrole involves the reaction of furfural and pyrrole in the presence of a catalyst. This reaction is carried out in an organic solvent such as ethanol or toluene and requires heating to a temperature of 100-120°C. The yield of this reaction is typically around 60-70%, and the product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2-Furyl)pyrrole has been studied extensively for its potential applications in various fields of research. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In the field of material science, 1-(2-Furyl)pyrrole has been used as a monomer for the synthesis of conductive polymers. In the field of biochemistry, this compound has been studied for its potential as an inhibitor of enzyme activity.
Propriétés
Numéro CAS |
104792-12-3 |
|---|---|
Nom du produit |
1-(2-Furyl)pyrrole |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
Clé InChI |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
SMILES canonique |
C1=CN(C=C1)C2=CC=CO2 |
Synonymes |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





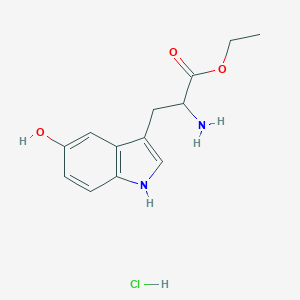
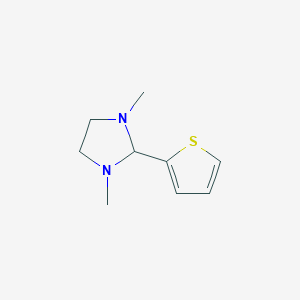
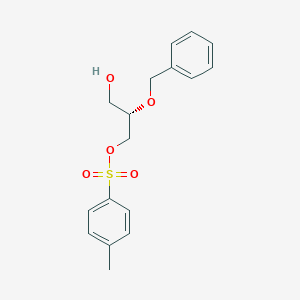
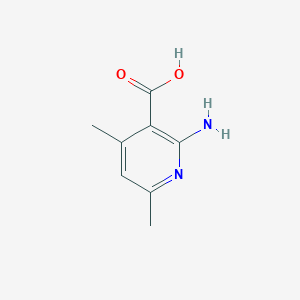
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)

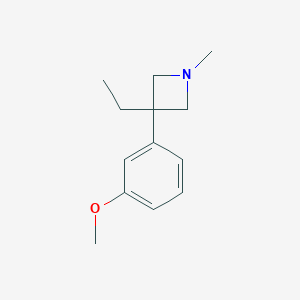
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
